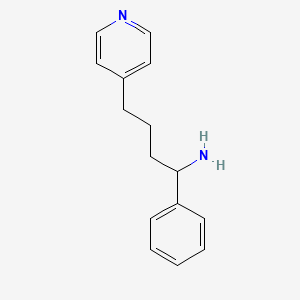

1-Phenyl-4-(pyridin-4-yl)butylamine

Description

1-Phenyl-4-(pyridin-4-yl)butylamine is a synthetic amine derivative characterized by a butylamine backbone substituted with a phenyl group at position 1 and a pyridin-4-yl moiety at position 2. This structural configuration introduces aromatic and heteroaromatic features, which influence its electronic properties, steric bulk, and reactivity. The phenyl and pyridine groups may enhance stability through resonance effects and π-π interactions, distinguishing it from simpler aliphatic amines.

Properties

Molecular Formula |

C15H18N2 |

|---|---|

Molecular Weight |

226.32 g/mol |

IUPAC Name |

1-phenyl-4-pyridin-4-ylbutan-1-amine |

InChI |

InChI=1S/C15H18N2/c16-15(14-6-2-1-3-7-14)8-4-5-13-9-11-17-12-10-13/h1-3,6-7,9-12,15H,4-5,8,16H2 |

InChI Key |

JGZZZDDCVDAISH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCC2=CC=NC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Phenyl-4-(pyridin-4-yl)butylamine with structurally related amines, focusing on reactivity, stability, and physicochemical properties. Key findings are summarized in Table 1.

Reactivity with β-Lactam Derivatives

Evidence from studies on butylamine (a simple aliphatic amine) reveals rapid acylation kinetics when reacting with β-lactam derivatives like clavulanic acid (CLV). For example, 60% of butylamine forms an amide bond with CLV within 15 minutes under physiological conditions . In contrast, the aromatic substituents in this compound are expected to slow this reaction due to steric hindrance and electronic effects. Pyridine’s electron-withdrawing nature could reduce nucleophilicity at the amine group, while the phenyl moiety may further impede access to the reactive site.

Stability and Degradation Pathways

Butylamine conjugates with β-lactams exhibit partial degradation into uncharacterized byproducts under prolonged incubation . The stability of this compound is likely superior due to resonance stabilization from aromatic rings, which could mitigate β-lactam ring opening or hydrolysis. However, empirical data on its degradation pathways are lacking.

Physicochemical Properties

Compared to N-Ethyl Butylamine (CAS 13360-63-9), a branched aliphatic amine with moderate volatility , this compound’s aromatic substituents would increase molecular weight and reduce water solubility. The pyridine ring may also introduce basicity differences, though its impact requires further investigation.

Table 1: Comparative Analysis of this compound and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.